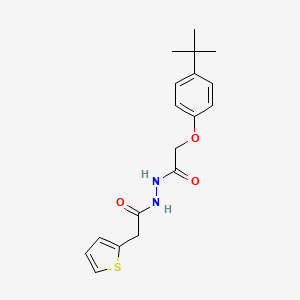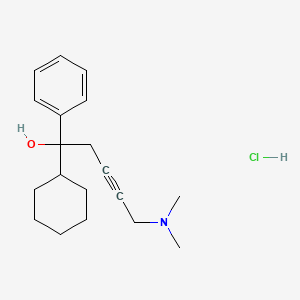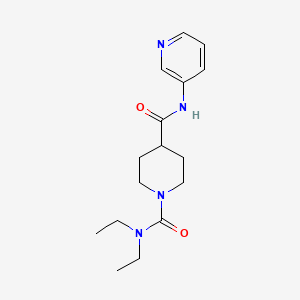
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide, also known as MDPT, is a synthetic compound that belongs to the class of pyrrolidinophenones. It is a designer drug that has been reported to have stimulant effects, and is often used recreationally. However, the scientific research application of MDPT extends beyond recreational use, and it has been studied for its potential therapeutic properties.
作用機序
The exact mechanism of action of N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide may increase their levels in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has been shown to have stimulant effects, including increased heart rate, blood pressure, and body temperature. It has also been reported to cause euphoria, increased energy, and enhanced cognitive function. However, the long-term effects of N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide on the brain and body are not fully understood, and more research is needed to determine its safety and potential for abuse.
実験室実験の利点と制限
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide may have advantages in laboratory experiments due to its stimulant effects, which may enhance cognitive function and improve performance in certain tasks. However, its potential for abuse and lack of long-term safety data are limitations that should be taken into consideration.
将来の方向性
There are several potential future directions for research on N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide. One area of interest is its potential use as a treatment for depression and anxiety, as well as its potential as a medication for drug addiction. Additionally, more research is needed to determine the long-term effects of N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide on the brain and body, as well as its potential for abuse and addiction. Finally, further studies may be conducted to determine the optimal dosage and route of administration for N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide in therapeutic applications.
合成法
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide can be synthesized using various methods, including the reaction of 3-methoxyphenylacetonitrile with 2,2-dimethyltetrahydrofuran-4-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 3-methoxyphenylacetonitrile with 2,2-dimethyltetrahydrofuran-4-carboxylic acid in the presence of a reducing agent.
科学的研究の応用
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential therapeutic properties, particularly as a treatment for depression and anxiety. It has been shown to have antidepressant effects in animal models, and may be effective in treating anxiety disorders as well. Additionally, N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential use in treating drug addiction, as it has been shown to reduce withdrawal symptoms in rats.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2,2-dimethyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2)10-11(7-8-19-15)14(17)16-12-5-4-6-13(9-12)18-3/h4-6,9,11H,7-8,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOKCPZVJYNZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2,2-dimethyloxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6120275.png)

![2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)


![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)
![{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol](/img/structure/B6120325.png)
![2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6120341.png)

![N'-(2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6120355.png)
![3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B6120364.png)
![methyl 7-(2-hydroxyphenyl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6120375.png)